Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a naphthalene ring system substituted with amino, chloro, and ester groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: The naphthalene derivative undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: The final step involves esterification using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or methanol in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-3-chloro-1-naphthoate: Similar structure but lacks the tetrahydronaphthalene ring.
Methyl 5-amino-3-chloro-2-naphthoate: Similar structure with a different substitution pattern on the naphthalene ring.
Uniqueness
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14ClN O2
- Molecular Weight : 239.70 g/mol
- CAS Number : 1388827-79-9
The compound features a naphthalene core with an amino group and a chloro substituent, enhancing its solubility and stability for various applications .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : A suitable naphthalene derivative is selected.
- Chlorination : The naphthalene derivative undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.
- Amination : The chlorinated intermediate is subjected to amination with ammonia or an amine source.
- Esterification : The final step involves esterification using methanol and an acid catalyst to form the methyl ester.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes through interactions with specific molecular targets.
Anticancer Properties
This compound has been investigated for its anticancer properties. It appears to modulate pathways related to cell proliferation and apoptosis. For instance, it has been reported to inhibit the c-Myc transcription factor's activity, which is often overexpressed in cancer cells .
The mechanism of action involves the compound's interaction with specific enzymes or receptors that regulate biological pathways. The amino and chloro groups facilitate binding to these targets, leading to modulation of cellular functions such as growth and survival .
Case Studies
- Inhibition of c-Myc Activity :
-
Antimicrobial Efficacy :
- Another research effort evaluated the compound's effectiveness against various pathogenic bacteria. Results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against bacterial infections.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3 |
InChI Key |
YTZDOEFPHOGKHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
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